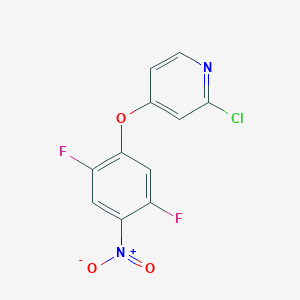

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

CAS No.: 1225278-64-7

Cat. No.: VC4964297

Molecular Formula: C11H5ClF2N2O3

Molecular Weight: 286.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1225278-64-7 |

|---|---|

| Molecular Formula | C11H5ClF2N2O3 |

| Molecular Weight | 286.62 |

| IUPAC Name | 2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine |

| Standard InChI | InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H |

| Standard InChI Key | HVLWVQWJVRJRDF-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure integrates a pyridine ring substituted at the 2-position with a chlorine atom and at the 4-position with a 2,5-difluoro-4-nitrophenoxy group. This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions. Key structural features include:

-

Pyridine Core: A six-membered aromatic ring with one nitrogen atom, enabling hydrogen bonding and π-π stacking.

-

Chloro Substituent: Enhances electrophilicity at the 2-position, facilitating nucleophilic substitution reactions.

-

Nitrophenoxy Group: Introduces strong electron-withdrawing effects, modulating solubility and redox behavior.

The canonical SMILES representation is C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl, and the InChI key is HVLWVQWJVRJRDF-UHFFFAOYSA-N .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₅ClF₂N₂O₃ | |

| Molecular Weight | 286.62 g/mol | |

| Purity | 95% | |

| Storage Conditions | 2–8°C |

Synthetic Considerations

Reaction Pathways and Derivatives

The compound’s functional groups enable diverse chemical transformations:

-

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by amines or alkoxides to generate analogs with modified bioactivity.

-

Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine, altering electronic properties and potential pharmacological interactions.

-

Oxidation: The phenoxy moiety may undergo oxidation to quinone derivatives, though this pathway requires stringent conditions.

| Compound Class | Target Cell Line | IC₅₀ (µM) | Mechanism | Source |

|---|---|---|---|---|

| 4-Nitro-trimethoxyphenyl | HCT116 | 5.0 | Cell cycle arrest | |

| Pyridinium bromides | A549 | 2.48 | Apoptosis induction |

Antimicrobial Properties

Nitropyridine derivatives are known to inhibit bacterial growth by interfering with DNA gyrase and cell wall synthesis. While specific data for this compound are unavailable, its nitro and chloro groups align with structural motifs associated with gram-positive and gram-negative antibacterial activity .

Comparative Analysis with Structural Analogs

Key Differentiators

Compared to simpler pyridine derivatives like 2-chloro-4-nitropyridine, the addition of difluoro and nitrophenoxy groups in this compound enhances lipophilicity and target binding affinity. These modifications may improve blood-brain barrier penetration, making it a candidate for neuroprotective applications .

Industrial Relevance

In agrochemistry, chlorinated pyridines are valued for herbicidal activity. The dual fluoro-nitro substitution in this compound could enhance soil persistence and selectivity toward weed species .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume